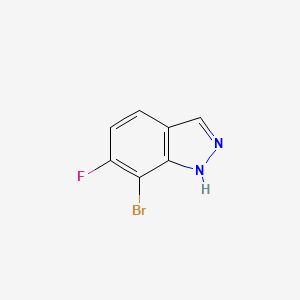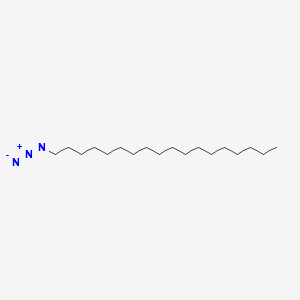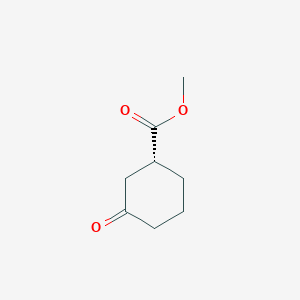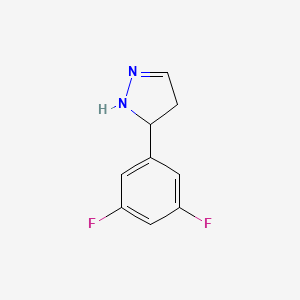
5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole” seems to be a complex organic compound. It likely contains a pyrazole core, which is a type of heterocyclic aromatic organic compound. The 3,5-difluorophenyl group indicates the presence of a phenyl ring with fluorine atoms at the 3rd and 5th positions .
Aplicaciones Científicas De Investigación
Therapeutic Applications and Biological Activities
Pyrazolines, including structures similar to 5-(3,5-Difluorophenyl)-4,5-dihydro-1H-pyrazole, have been studied for their diverse biological properties. Research indicates that pyrazoline derivatives exhibit a wide range of pharmacological effects such as antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. These compounds are known to interact with various biological targets, offering potential therapeutic applications. The interest in these molecules stems from their prominent effects in different domains, including acting as cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral, MAO-inhibitory, antinociceptive, insecticidal, hypotensive, and antioxidative agents. Additionally, pyrazolines have shown potential as nitric oxide synthase inhibitors, steroidal agents, antidiabetic agents, ACAT inhibitors, urotensin II and somatostatin-5 receptors modulators, TGF-β signal transduction inhibitors, and neurocytotoxicity inhibitors (Shaaban, Mayhoub, & Farag, 2012).
Synthetic Applications
The synthetic versatility of pyrazole derivatives has been extensively explored, with particular emphasis on the development of novel anticancer agents. Pyrazoline is an electron-rich nitrogen carrier, making it an appealing scaffold for the design of compounds with significant biological effects. Recent studies have focused on innovative synthetic approaches to create pyrazoline derivatives, highlighting their potential in anticancer therapy. The exploration of these derivatives underscores the continuous search for novel moieties with enhanced therapeutic profiles (Ray et al., 2022).
Catalytic Applications
In addition to their biological activities, certain pyrazoline derivatives play a crucial role in catalytic processes. The development of hybrid catalysts for the synthesis of complex heterocyclic structures showcases the importance of these compounds in facilitating chemical transformations. Pyrazoline-based catalysts have been employed in various synthetic routes, offering efficient and versatile methodologies for constructing bioactive molecules. This highlights the dual role of pyrazoline derivatives in both medicinal chemistry and synthetic organic chemistry (Parmar, Vala, & Patel, 2023).
Propiedades
IUPAC Name |
5-(3,5-difluorophenyl)-4,5-dihydro-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h2-5,9,13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOSOURUUFSOEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=NNC1C2=CC(=CC(=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

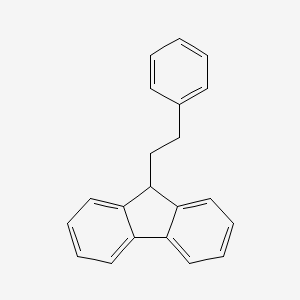
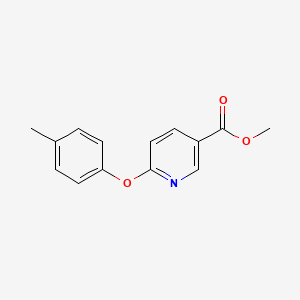
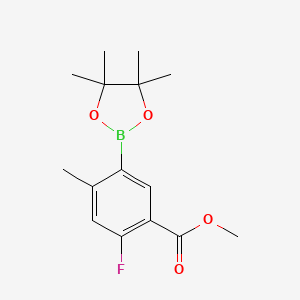
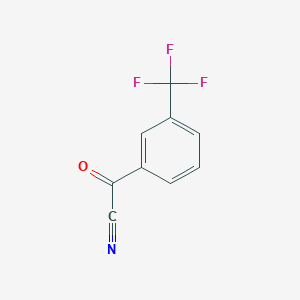
![1-[2-(1H-Pyrrol-1-yl)phenyl]methanamine hydrochloride](/img/structure/B6308855.png)
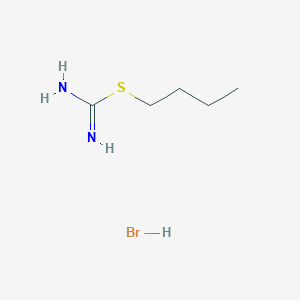
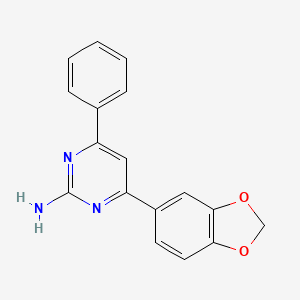
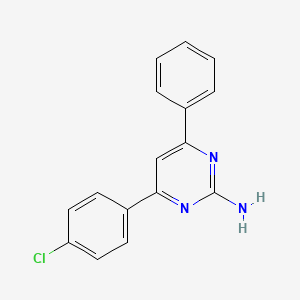
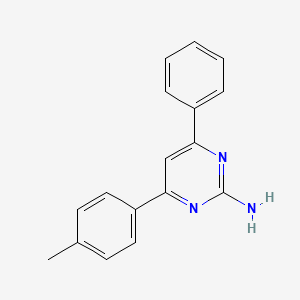
![3-[(Butylamino)methyl]phenol hydrochloride](/img/structure/B6308881.png)

